![molecular formula C23H23N3O3 B2566529 N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide CAS No. 871552-82-8](/img/structure/B2566529.png)
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide” is a benzimidazole derivative . Benzimidazole is an organic heterocyclic compound containing a benzene ring fused to an imidazole ring . It’s an important class of heterocyclic compounds with a wide range of biological properties .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide”, is characterized by a benzene ring fused to an imidazole ring . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for their various biological activities .Scientific Research Applications
Thermal Fragmentation and Rearrangement Studies
Research on similar compounds, like N-aryl-2-furamide oximes, has been conducted to understand their thermal fragmentation and rearrangement. These studies provide insights into the behavior of such compounds under thermal stress, revealing the formation of benzimidazoles and other by-products via a free radical mechanism. This kind of research is essential for understanding the stability and decomposition pathways of complex organic compounds including those related to N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide (Gaber, Muathen, & Taib, 2013).
Reactivity and Synthesis
Studies on compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole focus on their synthesis and reactivity, including electrophilic substitution reactions. These investigations provide a foundation for understanding the chemical behavior of related benzimidazole derivatives and their potential in synthesizing new compounds with unique properties (Aleksandrov & El’chaninov, 2017).
Photo-Physical Characteristics
Research on compounds like 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, which are structurally related to N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide, explores their photo-physical properties. This includes studying effects of solvent polarity on absorption-emission properties and excited state intra-molecular proton transfer pathways. Such studies are crucial for applications in material science, particularly in the development of fluorescent materials (Padalkar et al., 2011).
Antimicrobial Activity
Investigations into the antimicrobial activity of novel 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, which share a structural resemblance to N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide, have been conducted. These studies are crucial for discovering new potential antimicrobial agents and understanding how structural modifications in benzimidazole derivatives can influence their biological activity (Sokmen et al., 2014).
Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse, depending on their specific chemical structure and the biological system they interact with . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .
properties
IUPAC Name |
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-6-4-7-18(16-17)28-15-13-26-20-9-3-2-8-19(20)25-22(26)11-12-24-23(27)21-10-5-14-29-21/h2-10,14,16H,11-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTXFMBBXCWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

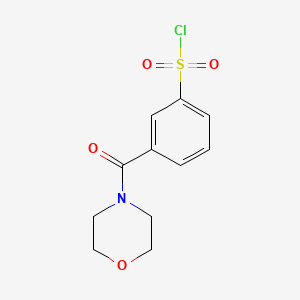
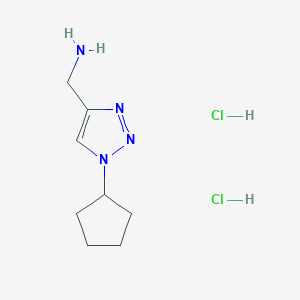
![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
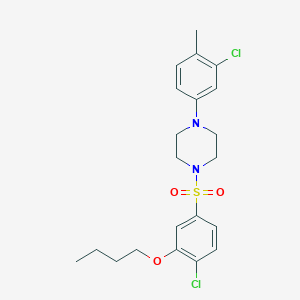

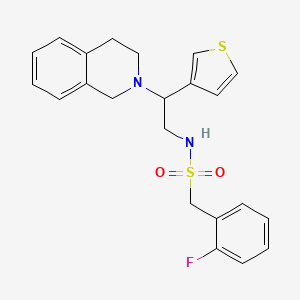

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)
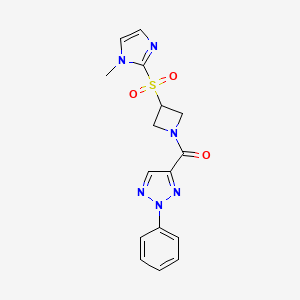
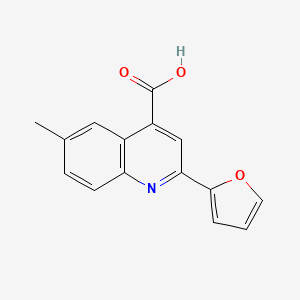

![N'-[(2,5-Dichlorothiophen-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2566466.png)

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)